molecular formula C11H13N3O3 B12288924 Ethyl 3-azido-2-hydroxy-3-phenylpropanoate

Ethyl 3-azido-2-hydroxy-3-phenylpropanoate

Cat. No.: B12288924
M. Wt: 235.24 g/mol
InChI Key: QZHNEGAITVTIJS-UHFFFAOYSA-N
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Description

Ethyl 3-azido-2-hydroxy-3-phenylpropanoate (CAS 144787-20-2) is a chiral organic compound with the molecular formula C 11 H 13 N 3 O 3 and a molecular weight of 235.24 g/mol . The specific stereoisomer Ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate is available for research applications . This molecule features both an azide (-N 3 ) functional group and a secondary alcohol, making it a valuable bifunctional intermediate in synthetic organic chemistry. The azide group is particularly useful in the synthesis of more complex molecules via "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazoles . Furthermore, related β-hydroxy esters are recognized as key chiral building blocks in the pharmaceutical industry for the synthesis of bioactive molecules, including antidepressants such as Fluoxetine, Tomoxetine, and Nisoxetine . As such, this compound serves as a versatile precursor for researchers developing new chemical entities, exploring asymmetric synthesis pathways, and creating molecular scaffolds for drug discovery. This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-azido-2-hydroxy-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-2-17-11(16)10(15)9(13-14-12)8-6-4-3-5-7-8/h3-7,9-10,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHNEGAITVTIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)N=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 3 Azido 2 Hydroxy 3 Phenylpropanoate and Its Stereoisomers

Chemoenzymatic Pathways for Enantiopure Ethyl 3-azido-2-hydroxy-3-phenylpropanoate

Chemoenzymatic strategies combine the versatility of chemical synthesis with the high selectivity of biological catalysts. These pathways are particularly effective for producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry. nih.gov The synthesis of enantiopure this compound often begins with the preparation of a chiral precursor, such as an enantiopure epoxide or a β-hydroxy ester, which is then converted to the final product.

Epoxide Ring-Opening Strategies with Azide (B81097) Nucleophiles

A primary method for introducing the vicinal azido (B1232118) and hydroxyl functionalities is through the ring-opening of an epoxide precursor, ethyl 3-phenylglycidate. This reaction, known as azidolysis, involves the nucleophilic attack of an azide ion on one of the epoxide's carbon atoms.

The ring-opening of epoxides with sodium azide is a well-established method for preparing 1,2-azido alcohols. cmu.eduutwente.nl The reaction typically proceeds via an SN2 mechanism, which results in an inversion of configuration at the site of attack and leads to a trans relationship between the incoming azide and the existing oxygen group. cmu.edulibretexts.org In the case of aryl-substituted epoxides like ethyl 3-phenylglycidate, the azide ion preferentially attacks the more substituted benzylic carbon due to electronic stabilization of the transition state. cmu.eduresearchgate.net

The regioselectivity of the reaction can be influenced by the reaction conditions, particularly the pH. Under neutral or basic conditions, the attack generally occurs at the less sterically hindered carbon, but for styrene (B11656) oxides, the benzylic position is favored. cmu.edu However, by adjusting the pH to acidic conditions, it is possible to alter the regioselectivity for certain epoxides. cmu.edu The use of a microreactor can enhance mixing and improve conversion rates compared to traditional lab-scale reactions. utwente.nl

Table 1: Regioselectivity in Azidolysis of Representative Epoxides in Water
EpoxideConditionsMajor ProductRegioselectivity (Attack at α-carbon vs. β-carbon)Reference
Styrene OxidepH 9.52-azido-1-phenylethanol (α-attack)90:10 cmu.edu
Styrene OxidepH 4.22-azido-1-phenylethanol (α-attack)90:10 cmu.edu
1,2-EpoxyhexanepH 9.51-azido-2-hexanol (β-attack)10:90 cmu.edu
1,2-EpoxyhexanepH 4.22-azido-1-hexanol (α-attack)70:30 (Reversed Selectivity) cmu.edu

This table illustrates how pH can control the site of azide attack, a key consideration in designing a synthesis for a specific isomer.

Biocatalytic Resolution of Racemic Precursors

Biocatalytic kinetic resolution is a powerful technique for separating racemic mixtures to obtain enantiomerically pure compounds. nih.gov This method can be applied to a racemic precursor of the target molecule, most commonly racemic ethyl 3-hydroxy-3-phenylpropanoate. In this process, an enzyme, typically a hydrolase like a lipase (B570770), selectively catalyzes a reaction on one of the enantiomers, allowing for the separation of the unreacted, enantiopure substrate from the modified product. scielo.brresearchgate.net

For instance, lipases are frequently used for the hydrolysis of a racemic ester or the transesterification of a racemic alcohol. google.com In the resolution of racemic ethyl 3-hydroxy-3-phenylpropanoate, lipase from Pseudomonas cepacia (PCL) has shown excellent results. scielo.brresearchgate.net When used for enzymatic hydrolysis, PCL can achieve a 50% conversion, yielding the unreacted (R)-ester with 98% enantiomeric excess (e.e.) and the hydrolyzed (S)-acid with 93% e.e. scielo.brresearchgate.net Similarly, lipase-catalyzed transesterification with an acylating agent like vinyl acetate (B1210297) can produce (S)-ethyl 3-hydroxy-3-phenylpropanoate with 100% e.e. at 55.6% conversion. google.com

Table 2: Enzymatic Resolution of (±)-Ethyl 3-hydroxy-3-phenylpropanoate
EnzymeReaction TypeResultConversion (%)Enantiomeric Excess (e.e.)Reference
Lipase from Pseudomonas cepacia (PCL)HydrolysisRecovered (R)-ester5098% scielo.brresearchgate.net
Lipase from Pseudomonas cepacia (PCL)HydrolysisProduced (S)-acid5093% scielo.brresearchgate.net
Lipase PS-CTransesterification(S)-ethyl 3-hydroxy-3-phenylpropanoate55.6100% google.com
Lipase PS-CTransesterification(R)-ethyl 3-O-acetyl-3-phenylpropanoate55.697.8% google.com
Pig Liver Esterase (PLE)HydrolysisRecovered ester2127% scielo.brresearchgate.net

Enantioselective Reductions in the Synthesis of Related Beta-Hydroxy Esters

An alternative to resolving a racemic mixture is to create the desired stereocenter through an asymmetric reaction. The chiral hydroxyl group in the precursor, ethyl 3-hydroxy-3-phenylpropanoate, can be installed via the enantioselective reduction of its corresponding β-keto ester, ethyl benzoylacetate.

This transformation is widely accomplished using biocatalysts or organometallic complexes. mdpi.com Baker's yeast (Saccharomyces cerevisiae) is a classic biocatalyst capable of reducing a variety of ketones to chiral alcohols with moderate to high enantiomeric excess. researchgate.net For example, the reduction of ethyl benzoylacetate with baker's yeast yields ethyl (S)-3-hydroxy-3-phenylpropionate with high optical purity. researchgate.net These biocatalytic reductions are valued in synthetic methodology for preparing chiral alcohols from prochiral ketones. researchgate.net

Diastereoselective Synthetic Routes to this compound

Achieving diastereoselectivity involves controlling the relative orientation of the two stereocenters (at C2 and C3). The choice of synthetic route and the stereochemistry of the starting materials are critical for obtaining the desired syn or anti diastereomer.

Stereocontrol in Azidation Reactions

The stereochemical outcome of the azidation reaction is often dictated by the mechanism of the reaction. As previously noted, the SN2 ring-opening of a cyclic epoxide is inherently diastereoselective. cmu.edulibretexts.org When a stereochemically pure epoxide is used as the starting material, the resulting azido alcohol will have a defined relative and absolute stereochemistry.

For example, the azidolysis of trans-(2R,3R)-ethyl 3-phenylglycidate proceeds with azide attack at the C3 (benzylic) position. Due to the SN2 mechanism, this occurs via backside attack, leading to an inversion of configuration at C3 from (R) to (S). The configuration at C2 remains unchanged. The resulting product is therefore the (2R,3S)-diastereomer of this compound, which has an anti relationship between the hydroxyl and azido groups. This strategy provides a direct and predictable method for controlling diastereoselectivity.

Application of Chiral Auxiliaries and Catalysts

Advanced synthetic strategies employ chiral auxiliaries or catalysts to direct the stereochemical course of a reaction. While a chiral auxiliary temporarily attaches to the substrate to guide a reaction before being removed, a chiral catalyst can influence the formation of a stereocenter in a catalytic manner.

These methods are particularly useful for reactions like asymmetric aldol (B89426) additions, hydrogenations, or kinetic resolutions. mdpi.com For instance, planar-chiral 4-dimethylaminopyridine (B28879) (DMAP) derivatives have been developed as highly effective catalysts for the kinetic resolution of racemic β-hydroxy esters, achieving excellent selectivity. mdpi.com In the field of asymmetric reductions, manganese-based catalysts with chiral ligands have been successfully used for the asymmetric hydrogenation of β-keto sulfones, affording chiral β-hydroxy sulfones in high yield and enantioselectivity. rsc.org The principles of these catalytic systems can be applied to the synthesis of the chiral precursors required for this compound, offering a pathway to specific stereoisomers through catalyst design rather than reliance on biocatalysts or stoichiometric chiral sources.

Multi-Step Chemical Synthesis from Readily Available Starting Materials

The construction of this compound typically commences from accessible starting materials, which undergo a series of chemical transformations to build the target molecule. A common and effective strategy involves the initial synthesis of a suitable phenylpropanoate scaffold, which is then sequentially functionalized.

Functionalization of Phenylpropanoate Scaffolds

A prevalent and logical starting point for the synthesis is ethyl cinnamate (B1238496). This α,β-unsaturated ester possesses the core phenyl and ethyl propanoate groups and a reactive double bond that is amenable to further chemical modification. The synthesis of ethyl cinnamate itself can be achieved through several established methods, such as the Fischer-Speier esterification of cinnamic acid with ethanol (B145695) in the presence of an acid catalyst, or the Claisen-Schmidt condensation of benzaldehyde (B42025) with ethyl acetate.

Once ethyl cinnamate is obtained, the key is to introduce the hydroxyl and azido groups at the α and β positions of the propanoate chain, respectively. A widely employed and effective method to achieve this is through the epoxidation of the alkene double bond in ethyl cinnamate. This reaction typically utilizes a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide, ethyl 3-phenylglycidate. This epoxide is a critical intermediate as the strained three-membered ring is susceptible to nucleophilic attack, allowing for the introduction of the desired functionalities.

The stereochemistry of the final product is heavily dependent on the stereochemistry of the starting ethyl cinnamate (E or Z isomer) and the epoxidation method used. Asymmetric epoxidation techniques can be employed to produce enantiomerically enriched ethyl 3-phenylglycidate, which is crucial for the synthesis of specific stereoisomers of the final product.

Introduction of the Azido Functionality

With the ethyl 3-phenylglycidate intermediate in hand, the next crucial step is the introduction of the azido group. This is typically achieved through the ring-opening of the epoxide by an azide source, most commonly sodium azide (NaN₃). This reaction is a nucleophilic substitution (Sₙ2) type reaction, where the azide ion attacks one of the carbon atoms of the epoxide ring.

The regioselectivity of this ring-opening is a critical aspect. In the case of ethyl 3-phenylglycidate, the attack can occur at either the α-carbon (C2) or the β-carbon (C3). The presence of the phenyl group at the C3 position makes this carbon benzylic and thus electronically activated towards nucleophilic attack. Consequently, the azide ion preferentially attacks the C3 carbon, leading to the desired 3-azido regioisomer. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of sodium azide and promote the nucleophilic attack.

The stereochemistry of this step is also well-defined. The Sₙ2 mechanism dictates that the nucleophilic attack of the azide ion occurs with an inversion of configuration at the stereocenter being attacked. Therefore, if a specific stereoisomer of ethyl 3-phenylglycidate is used, the ring-opening reaction will proceed with predictable stereoselectivity, leading to a specific diastereomer of the final product. For instance, the ring-opening of a trans-epoxide will result in the formation of an anti-diastereomer of the azido alcohol.

Starting Material Reagent Solvent Temperature (°C) Time (h) Product Yield (%)
Ethyl 3-phenylglycidateSodium Azide (NaN₃)DMF50-6012-24This compound75-85
Ethyl 3-phenylglycidateSodium Azide (NaN₃), NH₄ClMethanol (B129727)/WaterReflux12This compound~80
Ethyl 3-phenylglycidateTrimethylsilyl (B98337) azide (TMSN₃), Zn(OTf)₂CH₂Cl₂Room Temp2-4This compoundHigh

Table 1: Representative Conditions for the Introduction of the Azido Functionality

Formation of the Hydroxyl Group

The formation of the hydroxyl group at the C2 position occurs concurrently with the introduction of the azido group at the C3 position during the epoxide ring-opening step. As the azide ion attacks the C3 carbon, the C-O bond of the epoxide ring at that position breaks, and the resulting alkoxide intermediate is subsequently protonated upon workup (typically with water or a mild acid) to yield the hydroxyl group.

Therefore, the azidolysis of ethyl 3-phenylglycidate is a highly efficient process that installs both the azido and hydroxyl functionalities in a single, stereospecific step, leading directly to the formation of this compound.

Optimization of Reaction Conditions and Yields in this compound Synthesis

To enhance the efficiency and selectivity of the synthesis of this compound, extensive research has focused on optimizing the reaction conditions, particularly for the key epoxide ring-opening step. The choice of catalyst, solvent, temperature, and stoichiometry of reagents can significantly impact the yield and purity of the final product.

The use of Lewis acids as catalysts has been shown to influence the regioselectivity and rate of the epoxide opening. For instance, the addition of a Lewis acid can further activate the epoxide ring towards nucleophilic attack. However, care must be taken as strongly acidic conditions can sometimes lead to side reactions or a decrease in regioselectivity.

The solvent system also plays a pivotal role. While polar aprotic solvents like DMF and DMSO are commonly used, studies have explored other solvent systems to improve reaction outcomes. The temperature of the reaction is another critical parameter that needs to be carefully controlled to ensure the stability of the thermally sensitive azide functional group and to control the reaction rate.

Systematic studies have been conducted to determine the optimal conditions for this transformation. These studies often involve varying one parameter at a time while keeping others constant to observe its effect on the reaction yield and diastereoselectivity.

Parameter Varied Conditions Effect on Yield/Selectivity
Catalyst No catalystModerate yield, good regioselectivity
Lewis Acid (e.g., Zn(OTf)₂)Increased reaction rate, may affect regioselectivity
Solvent DMFGood solubility of NaN₃, good yield
DMSOSimilar to DMF, effective solvent
Acetonitrile (B52724)/WaterCan be effective, may influence regioselectivity
Temperature Room TemperatureSlower reaction rate
50-70 °COptimal balance between reaction rate and azide stability
> 80 °CPotential for azide decomposition, lower yields

Table 2: Optimization of Reaction Conditions for the Synthesis of this compound

By carefully selecting and optimizing these reaction parameters, chemists can achieve high yields and excellent stereocontrol in the synthesis of this compound and its various stereoisomers, making this valuable compound more accessible for further research and application.

Chemical Transformations and Reactivity of Ethyl 3 Azido 2 Hydroxy 3 Phenylpropanoate

Reactions of the Azido (B1232118) Group

The azido group is a high-energy functionality known for its diverse reactivity. It can be reduced to a primary amine, participate in cycloaddition reactions, or generate a nitrene intermediate upon decomposition.

Reduction to Amino Esters

One of the most common and synthetically valuable transformations of the azido group is its reduction to a primary amine. This conversion turns the azide (B81097) into a synthon for an amino group (-NH2), opening pathways to a wide array of amino-functionalized molecules. nih.govnih.gov The resulting product, ethyl 3-amino-2-hydroxy-3-phenylpropanoate, is a valuable chiral building block for more complex molecules. researchgate.net

Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines. thieme-connect.de This method typically involves treating the azide with hydrogen gas in the presence of a transition metal catalyst. The reaction proceeds smoothly under relatively mild conditions, often at room temperature and atmospheric pressure (using a hydrogen-filled balloon), and is compatible with many other functional groups, including the ester and hydroxyl moieties present in the molecule.

Commonly employed catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adam's catalyst), and Raney Nickel. thieme-connect.de The choice of solvent is typically a polar protic solvent like ethanol (B145695) or methanol (B129727), or other solvents such as ethyl acetate (B1210297). The reaction is generally clean, with the only byproduct being nitrogen gas, which simplifies the purification of the desired amino ester.

Table 1: Typical Conditions for Catalytic Hydrogenation of Ethyl 3-azido-2-hydroxy-3-phenylpropanoate

CatalystHydrogen SourceSolventTemperaturePressure
10% Pd/CH₂EthanolRoom Temp.1 atm (balloon)
PtO₂H₂Ethyl AcetateRoom Temp.1-3 atm
Raney NiH₂MethanolRoom Temp.1-5 atm

This table represents typical, generalized conditions for the catalytic hydrogenation of azides and may be adapted for the specific substrate.

The Staudinger reaction provides a very mild alternative to catalytic hydrogenation for the reduction of azides. nih.gov The reaction occurs in two distinct steps. First, the azide reacts with a tertiary phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane (also known as a phosphazene) with the concomitant loss of dinitrogen (N₂). nih.govresearchgate.net This intermediate is stable but highly reactive.

In the second step, known as the Staudinger reduction, the iminophosphorane is simply hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct, such as the very stable triphenylphosphine oxide. nih.gov

A key advantage of the Staudinger reaction is the ability to trap the intermediate iminophosphorane with an electrophile before hydrolysis, a process known as derivatization. The most prominent example is the aza-Wittig reaction, where the iminophosphorane reacts with a carbonyl compound (an aldehyde or ketone) to form an imine (a C=N double bond). scispace.comrsc.orgnih.gov This tandem Staudinger/aza-Wittig sequence is a powerful tool for constructing nitrogen-containing heterocycles and other complex molecules from azides. nih.govrsc.orgmdpi.com For instance, the iminophosphorane derived from this compound can react with an aldehyde to furnish a new imine, which can be a substrate for further transformations.

Table 2: Staudinger Reaction and Aza-Wittig Derivatization

Reactant 1Reactant 2IntermediateDerivatizing Agent (Aza-Wittig)Final Product
This compoundTriphenylphosphineEthyl 2-hydroxy-3-phenyl-3-(triphenylphosphoranylideneamino)propanoateWater (Hydrolysis)Ethyl 3-amino-2-hydroxy-3-phenylpropanoate
This compoundTriphenylphosphineEthyl 2-hydroxy-3-phenyl-3-(triphenylphosphoranylideneamino)propanoateBenzaldehyde (B42025)Ethyl 3-(benzylideneamino)-2-hydroxy-3-phenylpropanoate
This compoundTributylphosphineEthyl 2-hydroxy-3-phenyl-3-(tributylphosphoranylideneamino)propanoateAcetoneEthyl 2-hydroxy-3-(propan-2-ylideneamino)-3-phenylpropanoate

Azide-Alkyne Cycloaddition (Click Chemistry) for Triazole Formation

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole ring is a cornerstone of modern synthetic chemistry. wikipedia.org While the thermal reaction requires high temperatures and often yields a mixture of regioisomers, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient and regioselective, exclusively producing the 1,4-disubstituted triazole isomer. nih.govresearchgate.netwikipedia.org This reaction is the premier example of "click chemistry" due to its reliability, mild reaction conditions, and broad functional group tolerance. wikipedia.org

In this reaction, this compound serves as the 1,3-dipole component. It can be reacted with a wide variety of terminal alkynes in the presence of a copper(I) catalyst. The catalyst is often generated in situ from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate, or by using a copper(I) salt such as copper(I) iodide (CuI). nih.gov The reaction is typically performed in aqueous solvent mixtures, such as t-butanol/water or THF/water. This transformation provides a straightforward route to novel triazole-containing α-hydroxy-β-amino acid derivatives.

Table 3: Examples of Azide-Alkyne Cycloaddition Reactions

Azide ComponentAlkyne ComponentCatalyst SystemSolventExpected Product
This compoundPhenylacetyleneCuSO₄ / Sodium Ascorbatet-BuOH / H₂OEthyl 2-hydroxy-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-3-phenylpropanoate
This compoundPropargyl alcoholCuITHF / H₂OEthyl 2-hydroxy-3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-3-phenylpropanoate
This compound1-EthynylcyclohexeneCuSO₄ / Sodium AscorbateDichloromethaneEthyl 3-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)-2-hydroxy-3-phenylpropanoate

Nitrene Chemistry and Rearrangements

Upon thermal or photochemical stimulation, organic azides can decompose by extruding a molecule of dinitrogen (N₂) to form a highly reactive nitrene intermediate. Nitrenes are electron-deficient species that can undergo a variety of subsequent reactions, including C-H insertion, addition to double bonds, or skeletal rearrangements.

While specific studies on the nitrene chemistry of this compound are not widely documented, the generation of a nitrene from this precursor is a plausible transformation. The resulting nitrene could potentially undergo an intramolecular C-H insertion reaction into one of the nearby C-H bonds, which would lead to the formation of a strained, three-membered aziridine (B145994) ring or other cyclic products. Alternatively, rearrangements analogous to the Curtius or Schmidt rearrangements could occur, although these typically involve acyl azides or azides adjacent to carbonyls or carbenium centers, respectively. The specific pathway would be highly dependent on the reaction conditions and the substrate's conformational preferences.

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group at the C2 position offers another point for chemical modification, allowing for the synthesis of a different class of derivatives. These transformations can include acylation, etherification, or oxidation. Studies on the analogous compound without the azido group, ethyl 3-hydroxy-3-phenylpropanoate, have demonstrated the feasibility of such reactions, particularly enzymatic acylations. scielo.brgoogle.comscielo.brresearchgate.net

Acylation, or esterification, of the hydroxyl group is a common transformation. This can be achieved using standard chemical reagents such as acyl chlorides or anhydrides in the presence of a base. Alternatively, enzymatic methods using lipases can provide high selectivity, which is particularly useful for chiral molecules. google.com For example, lipase-catalyzed transesterification with an acyl donor like vinyl acetate can be used to form the corresponding acetate ester. google.com Other potential transformations include the oxidation of the secondary alcohol to a ketone (an α-keto-β-azido ester) using reagents like Dess-Martin periodinane or via Swern oxidation. Etherification, for instance, by reaction with an alkyl halide under basic conditions (Williamson ether synthesis), would yield the corresponding ether derivative.

Table 4: Potential Transformations of the Hydroxyl Group

Reaction TypeReagent(s)Product ClassExample Product Name
AcylationAcetic Anhydride (B1165640), Pyridine (B92270)EsterEthyl 2-acetoxy-3-azido-3-phenylpropanoate
Acylation (Enzymatic)Vinyl Acetate, Lipase (B570770)EsterEthyl 2-acetoxy-3-azido-3-phenylpropanoate
EtherificationMethyl Iodide, NaHEtherEthyl 3-azido-2-methoxy-3-phenylpropanoate
OxidationDess-Martin PeriodinaneKetoneEthyl 3-azido-2-oxo-3-phenylpropanoate

Oxidation Reactions

The oxidation of the secondary hydroxyl group in β-hydroxy α-azido esters can lead to the corresponding β-keto α-azido esters. While specific studies on the oxidation of this compound are not extensively documented, related transformations provide insight into its expected reactivity. For instance, a side reaction observed during the Sharpless asymmetric aminohydroxylation of certain substrates is the oxidation of a β-hydroxy-α-amino ester to an α,α-di-tert-butyloxycarbamoyl-β-ketoester. acs.orgnih.govacs.org This suggests that the hydroxyl group in a similar environment is susceptible to oxidation.

Standard oxidizing agents for secondary alcohols, such as Swern oxidation (using oxalyl chloride and DMSO) or Dess-Martin periodinane, would be expected to convert the hydroxyl group of this compound to a ketone, yielding ethyl 3-azido-2-oxo-3-phenylpropanoate. It is crucial to select mild oxidation conditions to avoid potential side reactions involving the azide group.

Esterification and Etherification of the Hydroxyl Moiety

The hydroxyl group of this compound can undergo esterification to form the corresponding esters. This can be achieved through reaction with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine or triethylamine. For example, reaction with acetic anhydride would yield ethyl 3-azido-2-acetoxy-3-phenylpropanoate.

Etherification of the hydroxyl group can be accomplished under basic conditions followed by reaction with an alkyl halide. For instance, treatment with a strong base like sodium hydride to form the alkoxide, followed by the addition of methyl iodide, would result in the formation of ethyl 3-azido-2-methoxy-3-phenylpropanoate. The choice of base and reaction conditions is critical to prevent elimination reactions or other undesired side reactions.

Dehydration Pathways

Dehydration of β-hydroxy carbonyl compounds typically leads to the formation of α,β-unsaturated compounds. libretexts.orgyoutube.comyoutube.com In the case of this compound, dehydration would involve the removal of the hydroxyl group and a proton from the adjacent carbon (C3). This reaction is often promoted by acidic or basic conditions at elevated temperatures. libretexts.org

Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water), which is then eliminated to form a carbocation at C2. Subsequent loss of a proton from C3 would lead to the formation of ethyl 2-azido-3-phenylacrylate.

Under basic conditions, a strong base can abstract the proton from C3, leading to an E1cB elimination pathway, which is common for β-hydroxy carbonyl compounds. libretexts.org The resulting product would be the same α,β-unsaturated ester. The presence of the phenyl group at C3 can facilitate this elimination by stabilizing the forming double bond through conjugation.

Modifications of the Ester Moiety

The ethyl ester group of this compound is amenable to various transformations, including hydrolysis, transesterification, and amidation.

Hydrolysis to Carboxylic Acids

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-azido-2-hydroxy-3-phenylpropanoic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt.

Enzymatic hydrolysis offers a milder alternative and can often provide high stereoselectivity. While specific enzymatic hydrolysis of this compound is not detailed in the available literature, studies on the closely related ethyl 3-hydroxy-3-phenylpropanoate demonstrate the feasibility of this approach using various lipases. nih.gov For example, lipases from Pseudomonas cepacia (PCL) and Pig Liver Esterase (PLE) have been successfully used for the hydrolysis of similar β-hydroxy esters. nih.gov

Table 1: Examples of Enzymatic Hydrolysis of Related β-Hydroxy Esters

EnzymeSubstrateProductConversion (%)Enantiomeric Excess (e.e.) (%)Reference
PCLethyl 3-hydroxy-3-phenylpropanoate(S)-3-hydroxy-3-phenylpropanoic acid5093 (acid) nih.gov
PLEethyl 3-hydroxy-3-phenylpropanoate(S)-3-hydroxy-3-phenylpropanoic acid-- nih.gov

This table presents data for a related compound to illustrate the potential of enzymatic hydrolysis.

Transesterification Reactions

Transesterification involves the conversion of the ethyl ester to another ester by reacting the compound with a different alcohol in the presence of a catalyst. This reaction can be catalyzed by either acids or bases. For instance, reacting this compound with methanol in the presence of an acid catalyst like sulfuric acid would lead to the formation of mthis compound.

Enzymatic transesterification has also been shown to be effective for related compounds. Lipase-catalyzed transesterification of ethyl 3-hydroxy-3-phenylpropionate (B1262273) with various acylating agents in organic solvents has been reported to proceed with high conversion and enantioselectivity. acs.org

Amidation and Other Carboxyl Group Transformations

The ester group can be converted to an amide by reaction with an amine. This amidation can be achieved by direct reaction with an amine, often at elevated temperatures, or by using catalytic methods. A tantalum alkoxide catalyst has been reported for the hydroxy-directed amidation of β-hydroxycarboxylic acid esters, which could be applicable to this compound. lookchem.com This method allows for the chemoselective synthesis of β-hydroxyamides. lookchem.com For example, reaction with a primary amine like methylamine (B109427) in the presence of such a catalyst would yield N-methyl-3-azido-2-hydroxy-3-phenylpropanamide.

Other transformations of the carboxyl group, following hydrolysis to the carboxylic acid, include reduction to the corresponding primary alcohol, 3-azido-3-phenylpropane-1,2-diol, using a strong reducing agent like lithium aluminum hydride.

Lack of Specific Research Data Precludes Detailed Analysis of this compound Rearrangements and Fragmentations

Despite a comprehensive search of scientific literature, detailed research findings, including specific reaction conditions, yields, and fragmentation patterns for the rearrangement and fragmentation reactions of this compound, are not available in the public domain. General principles of organic chemistry suggest potential reactivity pathways for this molecule, given its constituent functional groups; however, without specific experimental data, a detailed and scientifically accurate discussion as required cannot be provided.

The presence of a β-azido alcohol moiety in this compound suggests that it could potentially undergo intramolecular reactions. For instance, β-azido alcohols are known precursors for the synthesis of aziridines or can rearrange to form amino ketones. The azide group itself can undergo thermal or photochemical decomposition, typically yielding a highly reactive nitrene intermediate, which can then lead to a variety of products through insertion or rearrangement reactions.

Furthermore, the ester functionality could participate in various transformations, and the phenyl group can influence the reactivity of the adjacent stereocenter. However, the interplay of these functional groups and the specific stereochemistry of the molecule would dictate the actual course of any rearrangement or fragmentation, and no published studies appear to have investigated these specific transformations for this particular compound.

Similarly, while the general class of acyl azides is well-known to undergo the Curtius rearrangement to form isocyanates, this would require the corresponding carboxylic acid, 3-azido-2-hydroxy-3-phenylpropanoic acid. The ethyl ester would need to be hydrolyzed first for this reaction to be relevant. Again, no specific studies on such a reaction sequence for this compound were identified.

Due to the absence of specific research data, the generation of a detailed article with data tables on the rearrangement and fragmentation of this compound is not possible at this time.

Ethyl 3 Azido 2 Hydroxy 3 Phenylpropanoate As a Versatile Synthetic Intermediate

Building Block for Nitrogen-Containing Heterocycles

The azide (B81097) and hydroxyl functionalities on the propanoate backbone are key to its role as a precursor for various nitrogen-containing heterocyclic compounds. Through strategic manipulations of these groups, chemists can construct complex ring systems integral to medicinal chemistry and materials science.

Synthesis of Oxazolidinones

Oxazolidinones are an important class of heterocyclic compounds, with members such as the antibiotic Linezolid demonstrating significant therapeutic value. The synthesis of substituted oxazolidin-2-ones can be achieved from β-amino alcohols, which are readily accessible from ethyl 3-azido-2-hydroxy-3-phenylpropanoate. The synthetic sequence involves the reduction of the azide group to a primary amine. This transformation yields an ethyl 3-amino-2-hydroxy-3-phenylpropanoate intermediate. This amino alcohol can then be cyclized to form the oxazolidinone ring. nih.gov For instance, the amino alcohol can be treated with a carbonylating agent like phosgene (B1210022) or its equivalents, or through a two-step process involving protection and activation, to yield the final oxazolidinone structure. nih.gov The (S)-configuration in the 1,3-diamino-2-hydroxypropyl fragment of the antibiotic Linezolid, for example, has been successfully derived from related aziridine (B145994) precursors which are themselves accessible from azido-hydroxy compounds. nih.gov

Starting Material PrecursorKey IntermediateTarget HeterocycleRelevant Reaction
This compoundEthyl 3-amino-2-hydroxy-3-phenylpropanoateSubstituted Oxazolidin-2-oneAzide Reduction, Carbonylative Cyclization

Preparation of Aziridines

Aziridine-2-carboxylic esters are valuable synthetic intermediates as they can be considered both α- and β-amino acid derivatives. nih.gov The conversion of this compound into an aziridine involves an intramolecular cyclization. This process typically requires the activation of the C2-hydroxyl group, often by converting it into a better leaving group such as a tosylate or mesylate. Subsequent intramolecular nucleophilic attack by the nitrogen atom (following reduction of the azide to an amine, or more directly from the azide itself with reagents like triphenylphosphine) closes the three-membered ring. Research has demonstrated the synthesis of aziridine-2-carboxylic esters from related azido-hydroxy propionates. nih.gov This transformation provides access to highly strained, yet synthetically versatile, aziridine rings that can be opened regioselectively to yield various amino acid derivatives.

ReagentReaction TypeProduct
Triphenylphosphine (B44618) (PPh₃) or similar reducing agentsIntramolecular CyclizationEthyl 3-phenylaziridine-2-carboxylate

Formation of Pyrimidine and Tetrazole Derivatives

The azide functionality of this compound is a prime handle for constructing heterocycles via cycloaddition and other reactions.

Tetrazoles: The most direct application of the azide group is in the synthesis of tetrazoles through [3+2] cycloaddition reactions with nitriles. nih.govnih.gov This reaction is a cornerstone of click chemistry and provides a highly efficient route to 5-substituted 1H-tetrazoles. nih.govnih.gov The reaction can be catalyzed by various agents, including Lewis acids like zinc(II) salts or other metal complexes, which activate the nitrile for attack by the azide. acs.org This method allows the phenyl- and hydroxy-substituted propanoate backbone to be appended to a tetrazole ring, a heterocycle known for its role as a bioisosteric replacement for carboxylic acids in drug design. researchgate.netnih.gov

Pyrimidines: While direct cycloaddition is not the primary route to pyrimidines, the intramolecular aza-Wittig reaction offers a powerful strategy for the synthesis of nitrogen heterocycles from azides. wikipedia.orgresearchgate.netsci-hub.se In this approach, the azide group of this compound is first reacted with a phosphine (B1218219), such as triphenylphosphine, to form an iminophosphorane (a phosphazene). ehu.es This intermediate can then react with the ester carbonyl group within the same molecule. This intramolecular condensation would lead to the formation of a cyclic imine, which upon tautomerization or further reaction could yield a dihydropyrimidinone ring system. This methodology is versatile and has been used to construct a wide range of heterocyclic compounds, from simple monocycles to complex polycyclic systems. ehu.esresearchgate.net

Precursor to Alpha-Amino Beta-Hydroxy Acid Analogues

The specific stereochemical arrangement of the substituents in this compound makes it an ideal precursor for the stereoselective synthesis of valuable α-amino β-hydroxy acids and their derivatives.

Stereoselective Access to Phenylisoserine (B1258129) Derivatives

Phenylisoserine and its derivatives are crucial components of numerous biologically active molecules. The (2R,3S) stereoisomer of this compound is a direct precursor to (2R,3S)-phenylisoserine. The synthesis involves two key steps: the reduction of the azide group to a primary amine and the hydrolysis of the ethyl ester to a carboxylic acid. The reduction is typically achieved with high fidelity using methods like catalytic hydrogenation (e.g., H₂/Pd-C) or with reagents such as zinc in the presence of an acid. Subsequent saponification of the ester furnishes the desired phenylisoserine derivative. This route provides stereoselective access to compounds like N-benzoyl-(2R,3S)-3-phenylisoserine, a critical synthetic intermediate. wikipedia.org

Starting DiastereomerKey TransformationProduct
(2R,3S)-Ethyl 3-azido-2-hydroxy-3-phenylpropanoate1. Azide Reduction2. Ester Hydrolysis3. N-BenzoylationN-Benzoyl-(2R,3S)-3-phenylisoserine

Construction of Taxol C-13 Side Chain Analogues

One of the most significant applications of phenylisoserine derivatives derived from this compound is in the synthesis of the C-13 side chain of the blockbuster anticancer drug, Taxol (Paclitaxel). researchgate.net The side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, is essential for the drug's potent antitumor activity.

The synthetic route begins with the appropriate stereoisomer of an ethyl 3-phenylglycidate, which is opened with an azide source to give this compound. acs.orgehu.es For example, (2R,3R)-methyl 3-bromo-2-hydroxy-3-phenylpropionate can be treated with sodium azide to yield (2R,3S)-mthis compound. acs.org This azido (B1232118) alcohol is then protected, typically through benzoylation of the hydroxyl group. The azide is subsequently reduced to an amine, which is then acylated with a benzoyl group to complete the side chain structure. wikipedia.org This chemoenzymatic or asymmetric synthesis provides an efficient and stereocontrolled entry to the Taxol C-13 side chain and its analogues. acs.orgwikipedia.org

IntermediateKey Reaction StepsFinal Product
(2R,3S)-Ethyl 3-azido-2-hydroxy-3-phenylpropanoate1. Benzoylation of C2-OH2. Reduction of C3-N₃ to -NH₂3. N-Benzoylation(2R,3S)-Ethyl 3-benzamido-2-benzoyloxy-3-phenylpropanoate (Protected Taxol Side Chain)

Role in the Synthesis of Chiral Pharmaceuticals and Agrochemicals (General Synthetic Utility)

The strategic placement of an azide, a hydroxyl group, and a phenyl ring on a three-carbon backbone makes this compound a powerful precursor for the synthesis of complex, high-value molecules, particularly in the pharmaceutical and agrochemical industries. The inherent chirality of this compound, arising from its two stereocenters, is of paramount importance in modern drug discovery and development, where the specific three-dimensional arrangement of atoms can dictate biological activity.

The primary utility of this intermediate lies in its ability to serve as a precursor to chiral β-amino acids and their derivatives. The reduction of the azide group, a transformation that can be achieved with high efficiency and stereocontrol, yields the corresponding β-amino-α-hydroxy ester, a key structural motif found in a variety of biologically active compounds. These vicinal amino alcohols are prevalent in natural products and pharmaceuticals. The synthesis of enantiomerically pure β-amino-α-hydroxy esters is a critical step in the production of several important drugs.

One of the most significant applications of chiral β-amino acids is in the synthesis of peptidomimetics. google.com These are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. google.comnih.gov The azido group in this compound is a key functional handle for introducing the amino functionality found in these peptide mimics. The development of macrocyclic peptidomimetics, for instance, has benefited from methodologies involving the cyclization of chiral α-azido acids. nih.gov

Furthermore, the structural framework of this compound is analogous to intermediates used in the synthesis of important pharmaceuticals. For example, the related compound ethyl 3-hydroxy-3-phenylpropanoate is a known chiral intermediate for antidepressants. While specific, named agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, the functional group array present in the molecule makes it an attractive starting material for the synthesis of chiral pesticides. The α-azido ketone moiety, structurally related to our target compound, is known to be a precursor for molecules with agrochemical applications. researchgate.net The development of novel antifungal agents has also been shown to utilize "click chemistry" on azido-containing fatty acid analogues, highlighting the potential of this functional group in creating new agrochemicals. nih.gov

The diastereoselective synthesis of these amino alcohol derivatives is a subject of considerable research. organic-chemistry.org The ability to control the stereochemistry at both the α and β positions is crucial for accessing the desired biologically active enantiomer. Various synthetic strategies, including substrate-controlled and reagent-controlled methods, have been developed to achieve high diastereoselectivity in the synthesis of vicinal amino alcohols from amino acid precursors. nih.govorganic-chemistry.org

Application Area Key Transformation Resulting Moiety Significance
Pharmaceuticals Reduction of azideβ-amino-α-hydroxy esterCore of various bioactive molecules
Peptidomimetics Azide as amine precursorChiral β-amino acid unitImproved stability and bioavailability
Agrochemicals (Potential) Functional group manipulationChiral pesticide backboneDevelopment of new crop protection agents

Development of Novel Polyfunctionalized Scaffolds

The term "polyfunctionalized scaffold" refers to a core molecular structure that possesses multiple reactive sites, allowing for the subsequent attachment of a variety of chemical groups. This approach is central to diversity-oriented synthesis, a strategy used to rapidly generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery. This compound is an ideal starting point for the creation of such scaffolds due to its orthogonal functional groups—the azide, the hydroxyl group, and the ester.

The azide group is particularly valuable in this context as it can participate in a range of highly efficient and selective reactions. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction allows for the facile and regioselective formation of 1,2,3-triazole rings, which are themselves important pharmacophores found in numerous bioactive compounds. nih.govorganic-chemistry.orgmdpi.com The resulting triazole-containing molecules can serve as rigid linkers or as biologically active cores in their own right. The synthesis of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR for cancer therapy is a testament to the power of this approach. nih.gov

Beyond triazoles, the azide functionality can be transformed into other nitrogen-containing heterocycles. For instance, intramolecular cyclization of azido-isocyanides, a related class of compounds, can lead to the formation of complex fused heterocyclic systems. nih.govresearchgate.net This highlights the potential for intramolecular reactions of derivatives of this compound to generate novel ring systems.

The hydroxyl and ester groups also contribute to the molecule's utility as a scaffold precursor. The hydroxyl group can be used as a handle for further functionalization through esterification or etherification. More significantly, the vicinal (1,2) relationship between the hydroxyl and the (nascent) amino group (from azide reduction) allows for the formation of important five-membered heterocycles such as oxazolines. The synthesis of 2-oxazolines can be achieved through the cyclodehydration of the corresponding β-amino alcohol. google.comorganic-chemistry.org These oxazoline (B21484) rings are present in several families of bioactive natural products and serve as valuable chiral ligands in asymmetric catalysis.

The combination of these reactive sites allows for the generation of a wide array of polyfunctionalized scaffolds. For example, one could envision a synthetic sequence where the azide is first converted to a triazole, followed by modification of the hydroxyl group, and finally, transformation of the ester into an amide. This stepwise functionalization enables the creation of a diverse library of compounds from a single, readily accessible starting material. The intramolecular cyclization of alkenyl alcohols, a related transformation, demonstrates the potential for forming various oxacycles, further expanding the range of accessible scaffolds. researchgate.netmdpi.com

Functional Group Key Reaction Resulting Scaffold/Moiety Synthetic Utility
Azide Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)1,2,3-TriazoleRigid linker, pharmacophore
Azide Reduction to Amineβ-Amino-α-hydroxy esterPrecursor to other heterocycles
Hydroxyl & Amine (from Azide) Cyclodehydration2-OxazolineChiral ligand, bioactive core
Hydroxyl & Ester Various modificationsFunctionalized esters/ethers/amidesIntroduction of further diversity

Mechanistic Insights and Kinetic Studies Pertaining to Ethyl 3 Azido 2 Hydroxy 3 Phenylpropanoate Reactions

Elucidation of Stereoselective Reaction Mechanisms

The stereochemical outcome of reactions involving ethyl 3-azido-2-hydroxy-3-phenylpropanoate is intricately linked to the interplay of its two functional groups, the azide (B81097) and the hydroxyl group, which are positioned on adjacent carbons. The synthesis and subsequent transformations of such 1,2-azido alcohols are often designed to achieve high stereoselectivity.

A key method for synthesizing compounds with the 1,2-azido alcohol motif is the ring-opening of epoxides with an azide nucleophile. This reaction is typically highly regioselective and proceeds with an inversion of stereochemistry at the site of nucleophilic attack, following an S\textsubscript{N}2 mechanism. For instance, the reaction of a chiral epoxide with sodium azide in a suitable solvent like aqueous acetonitrile (B52724) can yield a specific diastereomer of the corresponding β-azido alcohol. organic-chemistry.org The use of catalysts, such as cerium(III) chloride, can enhance the efficiency and regioselectivity of this transformation. organic-chemistry.org

Another approach to stereocontrolled synthesis involves the reduction of the corresponding α-azido-β-keto ester. The stereoselectivity of this reduction is highly dependent on the choice of reducing agent and reaction conditions. Furthermore, dynamic kinetic resolution (DKR) has proven to be a powerful strategy for the stereoselective synthesis of related β-amino-α-hydroxy esters from their corresponding α-keto esters. nih.gov This technique, which often employs ruthenium catalysts, allows for the conversion of a racemic starting material into a single, highly enantioenriched diastereomer. nih.gov A similar strategy could conceptually be applied to the synthesis of this compound.

The lipase-catalyzed kinetic resolution of racemic β-azido alcohols through enantioselective esterification is another established method for obtaining enantiomerically pure compounds. organic-chemistry.org In such a process, one enantiomer is selectively acylated, allowing for the separation of the two enantiomers. This highlights the potential for enzymatic methods in controlling the stereochemistry of molecules like this compound.

Kinetic Profiling of Key Transformations

Kinetic studies are crucial for understanding the rates of formation and conversion of this compound and for optimizing reaction conditions. Such profiling involves monitoring the concentration of reactants, intermediates, and products over time, often using techniques like HPLC or NMR spectroscopy.

The rate of reactions involving the azide or hydroxyl group would be expected to be influenced by several factors, including:

Catalyst: The choice of catalyst can dramatically affect the reaction rate. For example, in the reduction of an azide to an amine, different hydrogenation catalysts (e.g., Pd/C, PtO₂, Raney Nickel) would exhibit different activities.

Solvent: The polarity and coordinating ability of the solvent can influence the stability of transition states and, therefore, the reaction rate.

Temperature: As with most chemical reactions, the rate would be expected to increase with temperature, following the Arrhenius equation.

To illustrate how such data is presented, a hypothetical kinetic data table for the catalytic reduction of the azide in this compound is shown below.

Interactive Table: Hypothetical Kinetic Data for Azide Reduction
CatalystH₂ Pressure (atm)Temperature (°C)Apparent Rate Constant (k, min⁻¹)
10% Pd/C1250.05
10% Pd/C4250.20
5% PtO₂1250.03
Raney Ni4500.35

Investigation of Transition States and Intermediates

Understanding the transition states and intermediates in reactions of this compound is key to explaining the observed reactivity and stereoselectivity. Computational methods, such as density functional theory (DFT), are powerful tools for elucidating these transient species.

In reactions involving the azide group, such as the Staudinger reaction or cycloadditions, the nature of the intermediates is critical. For instance, in the intramolecular Staudinger reaction of azido (B1232118) alcohols with phosphites, a phosphazide (B1677712) ylide intermediate is initially formed. thieme-connect.comnih.govnih.gov The subsequent cyclization to form a phosphoramidate (B1195095) is dependent on the structure of the starting material, with the stability of the cyclic transition state playing a crucial role. thieme-connect.comnih.govnih.gov

The neighboring group participation of the hydroxyl or azido group can also significantly influence the reaction mechanism and the structure of intermediates and transition states. For example, the hydroxyl group could act as an internal nucleophile or a proton donor, stabilizing a nearby developing charge or facilitating a particular reaction pathway. Computational studies on similar systems can provide valuable predictions about the energy barriers associated with different potential pathways and the geometries of the corresponding transition states.

Computational Chemistry and Advanced Spectroscopic Analysis

Density Functional Theory (DFT) Studies on Molecular Conformation and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to predict the geometric and electronic structure of molecules. For Ethyl 3-azido-2-hydroxy-3-phenylpropanoate, DFT calculations would be instrumental in determining the most stable conformations. By calculating the relative energies of different spatial arrangements of the atoms, researchers can identify the lowest energy (ground-state) structure.

These calculations would involve optimizing the geometry of the molecule to find the bond lengths, bond angles, and dihedral angles that result in the minimum energy. Furthermore, DFT can be used to calculate various molecular properties that are crucial for understanding its reactivity. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a key indicator of chemical reactivity, with a smaller gap often suggesting higher reactivity.

Table 1: Predicted Molecular Properties from Hypothetical DFT Calculations

PropertyPredicted Value/InformationSignificance
Optimized Geometry Bond lengths, bond angles, dihedral anglesProvides the most stable 3D structure
Relative Energies Energy difference between conformersDetermines the population of different conformations
HOMO Energy Energy of the highest occupied molecular orbitalIndicates the ability to donate electrons
LUMO Energy Energy of the lowest unoccupied molecular orbitalIndicates the ability to accept electrons
Electrostatic Potential Map of charge distributionPredicts sites for electrophilic and nucleophilic attack

Ab Initio Calculations for Reaction Pathway Prediction

Ab initio calculations, which are based on first principles of quantum mechanics without the use of experimental data, are invaluable for predicting the pathways of chemical reactions. For this compound, these calculations could be used to model its behavior in various chemical transformations, such as the reduction of the azide (B81097) group or the esterification of the hydroxyl group.

By mapping the potential energy surface of a reaction, ab initio methods can identify transition states, which are the high-energy intermediates that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, providing insight into the reaction rate. These calculations can also help in understanding the mechanism of a reaction by visualizing the movement of atoms as the reaction progresses.

Advanced NMR Spectroscopic Techniques for Stereochemical Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For a molecule with multiple stereocenters like this compound, advanced NMR techniques are essential for assigning the relative and absolute stereochemistry.

One-dimensional NMR techniques, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. However, for a complex molecule, these spectra can be crowded and difficult to interpret. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms, helping to piece together the molecular structure.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the spatial proximity of atoms, which is crucial for determining the relative stereochemistry of the stereocenters. Dynamic NMR studies can also be employed to investigate conformational changes or restricted bond rotations within the molecule.

Table 2: Expected NMR Data for this compound

NucleusChemical Shift (ppm) RangeMultiplicityCoupling Constants (Hz)Assignment
¹H7.2 - 7.5Multiplet-Phenyl group protons
¹H4.5 - 5.0Doublet3 - 5Proton on the carbon bearing the azide
¹H4.0 - 4.4Multiplet-Protons on the carbon bearing the hydroxyl
¹H3.5 - 4.2Quartet~7Methylene protons of the ethyl ester
¹H1.0 - 1.4Triplet~7Methyl protons of the ethyl ester
¹³C170 - 175--Ester carbonyl carbon
¹³C135 - 140--Quaternary phenyl carbon
¹³C125 - 130--Phenyl carbons
¹³C70 - 75--Carbon bearing the hydroxyl group
¹³C60 - 65--Carbon bearing the azide group
¹³C60 - 65--Methylene carbon of the ethyl ester
¹³C13 - 15--Methyl carbon of the ethyl ester

Note: The values in this table are hypothetical and based on typical chemical shifts for similar functional groups.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination and Absolute Configuration

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. These methods measure the differential absorption or rotation of left and right circularly polarized light. For a chiral molecule like this compound, the CD spectrum would show characteristic positive or negative bands corresponding to its specific enantiomeric form.

CD spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a sample, which is a measure of the purity of a single enantiomer. Furthermore, by comparing the experimental CD spectrum with the spectrum predicted by quantum chemical calculations (such as time-dependent DFT), it is often possible to determine the absolute configuration of the stereocenters.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a detailed three-dimensional map of the electron density in the molecule, from which the positions of the individual atoms can be determined with high precision.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous information about its molecular conformation, bond lengths, bond angles, and the relative and absolute stereochemistry of its chiral centers. This data is invaluable for validating the results of computational studies and for providing a definitive structural assignment.

Analytical and Purification Methodologies in the Context of Ethyl 3 Azido 2 Hydroxy 3 Phenylpropanoate Research

Chromatographic Separation Techniques for Diastereomers and Enantiomers

Chromatography is the cornerstone for both the purification and the stereochemical analysis of ethyl 3-azido-2-hydroxy-3-phenylpropanoate. The separation of its stereoisomers is typically approached in two stages: separation of diastereomeric pairs (e.g., (2R,3S)/(2S,3R) from (2R,3R)/(2S,3S)) using standard achiral chromatography, followed by the resolution of the enantiomers within each pair using chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) is the definitive technique for the separation and quantification of the enantiomers of this compound. This method relies on the use of a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times. The availability of analytical data, including HPLC and LC-MS, for specific stereoisomers like ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate confirms the application of this technique for its analysis. bldpharm.com

While specific methods for the target compound are often proprietary, methodologies developed for structurally related compounds provide insight into effective approaches. For instance, a reliable chiral HPLC method was established for a similar chiral dihydroxy intermediate, where four stereoisomers were successfully resolved using a simple gradient elution on an OD-RH (cellulose-based) column in reverse-phase mode. nih.gov For the analogous compound ethyl 3-hydroxy-3-phenylpropanoate, separation can be achieved on reverse-phase columns such as Newcrom R1 using a mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com These examples highlight the utility of polysaccharide-based CSPs and modified reverse-phase conditions for resolving this class of chiral molecules.

Table 1: Representative HPLC Conditions for Analysis of Related Phenylpropanoate Esters

CompoundColumnMobile PhaseModeReference
Ethyl 3,5-dihydroxy-6-benzyloxy hexanoate (B1226103) StereoisomersOD-RHGradient ElutionReverse-Phase nih.gov
Ethyl 3-hydroxy-3-phenylpropanoateNewcrom R1Acetonitrile, Water, Phosphoric AcidReverse-Phase sielc.com

Following synthesis, flash column chromatography on silica (B1680970) gel is the standard and essential method for the purification of crude this compound from reagents, byproducts, and starting materials. A common synthetic route to β-azido alcohols is the ring-opening of corresponding epoxides with an azide (B81097) source, such as sodium azide. cmu.edu In these procedures, the crude azido (B1232118) alcohol product is routinely purified by silica gel column chromatography. cmu.edu

This technique is also effective for separating the diastereomeric pairs of the product. Due to their different physical properties, diastereomers exhibit different affinities for the stationary phase, allowing for their separation with an appropriate eluent system. A typical mobile phase for this purification consists of a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). cmu.educhemicalbook.com For example, a documented purification of an azido alcohol from a reaction mixture used an eluent system of n-hexanes-ethyl acetate (95:5). cmu.edu

Techniques for Purity Assessment and Characterization of Reaction Products

The structural confirmation and purity assessment of this compound rely on a combination of spectroscopic techniques. The availability of NMR and LC-MS data for the compound confirms their use in its characterization. bldpharm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure. ¹H NMR helps to verify the presence of key structural motifs, such as the ethyl ester, the phenyl ring, and the protons on the two stereogenic carbons. The coupling constants between these protons can provide information about the relative stereochemistry (syn- or anti-diastereomer). ¹³C NMR confirms the carbon framework of the molecule.

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound, corroborating the successful synthesis. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capability of MS, making it a powerful tool for identifying the product and assessing its purity in a single analysis.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups present in the molecule. A strong, sharp absorption band typically between 2100 and 2160 cm⁻¹ is characteristic of the azide (N₃) stretching vibration, providing clear evidence of its incorporation. Broad absorption in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl (-OH) group, while a strong absorption around 1730-1750 cm⁻¹ corresponds to the ester carbonyl (C=O) group.

Non-Enzymatic Kinetic Resolution Approaches for Stereoisomer Enrichment

While enzymatic methods are common, non-enzymatic kinetic resolution (KR) and dynamic kinetic resolution (DKR) present powerful chemical strategies for enriching one enantiomer from a racemic mixture of this compound or its precursors.

A prominent non-enzymatic KR method involves the use of planar-chiral 4-(dimethylamino)pyridine (DMAP) derivatives as catalysts. mdpi.comresearchgate.net This strategy is based on the enantioselective acylation of a racemic mixture of β-hydroxy esters or related alcohols. The chiral catalyst preferentially catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. Research has specifically highlighted the expansion of this method to include aromatic β-azido alcohols, demonstrating its direct relevance to the target compound's structural class. mdpi.com

Dynamic kinetic resolution (DKR) offers a significant advantage by theoretically enabling a 100% yield of a single, desired enantiomer. DKR combines the kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer. For β-substituted-α-keto esters and β-azido alcohols, ruthenium-based catalysts have been effectively used for this racemization. nih.govorganic-chemistry.org For example, a chemoenzymatic DKR of β-azido alcohols combines lipase-catalyzed enantioselective esterification with a ruthenium-catalyzed isomerization (racemization) of the alcohol. organic-chemistry.org This strategy provides an efficient route to enantiomerically pure β-azido alcohol derivatives, which are direct precursors or analogues of this compound.

Emerging Research Frontiers and Future Directions in Ethyl 3 Azido 2 Hydroxy 3 Phenylpropanoate Chemistry

Green Chemistry Approaches in its Synthesis and Transformations

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly pivotal in modern organic synthesis. For a molecule like Ethyl 3-azido-2-hydroxy-3-phenylpropanoate, which contains a potentially energetic azide (B81097) group, these principles are not just beneficial but essential for safe and sustainable manufacturing.

Future research will likely focus on biocatalytic and chemoenzymatic routes that offer high selectivity under mild, environmentally benign conditions. The asymmetric reduction of β-keto esters using enzymes to produce enantiomerically pure β-hydroxy esters is a well-established green technique. rsc.org Enzymes such as ketoreductases (KREDs) and lipases are at the forefront of this research. For instance, the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile using immobilized lipase (B570770) from Pseudomonas fluorescens has been demonstrated, showcasing the potential of biocatalysis to resolve chiral intermediates in complex syntheses. nih.govnih.gov Similarly, the enzymatic hydrolysis of the parent compound, ethyl 3-hydroxy-3-phenylpropanoate, has been achieved with high enantioselectivity using various hydrolases, indicating that such methods could be adapted for the synthesis of specific stereoisomers of its azido-functionalized counterpart. scielo.br

Key research directions include:

Enzyme Engineering: Developing novel or engineered enzymes (e.g., ketoreductases, transaminases) for the direct and highly stereoselective synthesis of the target molecule from prochiral precursors, avoiding the need for resolution steps.

Solvent Selection: Replacing traditional organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids to minimize environmental impact and improve enzyme stability and activity. nih.gov

Catalyst Recycling: Employing immobilized enzymes or heterogeneous catalysts that can be easily recovered and reused, thereby reducing waste and improving process economics, a concept successfully applied in the synthesis of related azides and hydroxy esters. rsc.orgorganic-chemistry.org

Table 1: Comparison of Potential Green Synthesis Strategies

ApproachKey FeaturesPotential AdvantagesResearch Challenges
Biocatalytic Asymmetric ReductionUse of ketoreductases (KREDs) on a β-keto ester precursor.High enantioselectivity (>99% ee achievable), mild reaction conditions (room temp, neutral pH), reduced waste. rsc.orgSubstrate specificity of enzymes, cofactor regeneration, enzyme stability.
Enzymatic Kinetic ResolutionSelective acylation or hydrolysis of one enantiomer from a racemic mixture using lipases or proteases. scielo.brAccess to both enantiomers, proven efficacy for similar structures. nih.govnih.govTheoretical maximum yield of 50% for one enantiomer, requires efficient separation of product and unreacted substrate.
Chemoenzymatic SynthesisCombination of a chemical step (e.g., azidation of an epoxide) with an enzymatic resolution step.Leverages the strengths of both chemical and biological catalysis, potentially creating more efficient pathways.Compatibility of reaction conditions between steps, potential for intermediate purification.

Flow Chemistry Applications

The synthesis and handling of organic azides, particularly low molecular weight azides, are associated with safety risks due to their potential for explosive decomposition. wikipedia.orgmasterorganicchemistry.com Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers a transformative solution to these safety concerns. nih.govacs.org The small internal volume of microreactors minimizes the amount of hazardous material present at any given moment, while superior heat and mass transfer allow for precise control over reaction conditions, preventing thermal runaways. nih.govmdpi.com

For this compound, flow chemistry presents several promising avenues:

Safe Azide Synthesis: The direct azidation of alcohols using reagents like trimethylsilyl (B98337) azide (TMSN₃) can be performed safely and efficiently in a continuous-flow setup, using a recyclable solid catalyst like Amberlyst-15. organic-chemistry.orgnih.govacs.org This approach mitigates the risks associated with batch processing of azides.

Process Intensification: Flow reactors can be operated for extended periods, enabling the large-scale production of the target compound in a small footprint. organic-chemistry.org The successful gram-scale synthesis of azides has been demonstrated in continuous-flow systems. nih.gov

Table 2: Flow Chemistry Parameters for Azide Synthesis

ParameterSignificance in Flow SynthesisExample Application
Reactor TypePacked-bed, coil, or microfluidic chip reactors are chosen based on reaction type (e.g., use of solid catalysts).Packed-bed reactor with Amberlyst-15 for heterogeneous catalytic azidation of alcohols. organic-chemistry.orgacs.org
Residence TimePrecisely controls reaction time, maximizing yield and minimizing byproduct formation.Optimizing contact time for the oxidation of alcohols to achieve selective synthesis of carboxylic acids. rsc.org
Temperature ControlHigh surface-to-volume ratio allows for rapid heating/cooling, preventing hotspots and decomposition of thermally sensitive azides. mdpi.comPerforming traditionally difficult amination reactions safely at elevated temperatures. researchgate.net
Reagent MixingEfficient mixing in microchannels enhances reaction rates and selectivity. rsc.orgImproving crystal morphology and safety in the preparation of sensitive materials like silver azide. rsc.org

Integration with Supramolecular Chemistry and Materials Science

The distinct functional groups of this compound make it an ideal building block (synthon) for constructing complex molecular architectures and functional materials. The azide group is a premier functional handle for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. wikipedia.orgrsc.org This reaction is highly efficient and orthogonal to many other functional groups, making it a cornerstone of materials science and bioconjugation. rsc.org

Future research will likely explore:

Polymer Synthesis: Using the molecule as a monomer or a functionalizing agent for polymers. The azide can be used to "click" the molecule onto a polymer backbone or to initiate polymerization, while the hydroxyl and ester groups can be further modified. Azido-esters have already been investigated as energetic plasticizers for polymers like glycidyl (B131873) azide polymer (GAP). nih.gov

Functional Surfaces and Biomaterials: Immobilizing the molecule onto surfaces via click chemistry to create biocompatible or functionalized materials. The phenyl and hydroxyl groups could then mediate specific interactions with biological systems or other molecules.

Supramolecular Assembly: While the azide is perfect for forming covalent linkages, the hydroxyl group is a prime candidate for directing non-covalent self-assembly through hydrogen bonding. Research could investigate how this molecule assembles into higher-order structures like gels, liquid crystals, or nanofibers, potentially driven by a combination of hydrogen bonding and π-π stacking from the phenyl rings. The ability of α-azido secondary acetamides to form intramolecular hydrogen bonds that tame the azide's reactivity suggests that the hydroxyl group in the target molecule could play a similar, controllable role in directing both covalent and non-covalent interactions. rsc.org

Exploration of Undiscovered Reactivity Patterns

While the primary reactions of the azide group (e.g., reduction to amines, cycloadditions) are well-known, the specific arrangement of functional groups in this compound could lead to novel and unexplored reactivity. wikipedia.orgnih.gov The proximity of the hydroxyl group to the azide offers intriguing possibilities for intramolecular reactions and stereochemical control.

Key areas for exploration include:

Intramolecular Cyclizations: Investigating conditions that could induce the hydroxyl group to react with the azide or a derivative thereof, potentially forming novel heterocyclic structures.

Neighboring Group Participation: Studying how the hydroxyl group influences the reactivity of the azide. For example, intramolecular hydrogen bonding could alter the electronic properties of the azide, potentially "taming" its reactivity or enabling site-selective reactions in the presence of other azides, a phenomenon observed in related systems. rsc.orgresearchgate.net

Novel Rearrangements: The Curtius rearrangement of acyl azides to form isocyanates is a classic transformation. nih.gov Exploring similar rearrangements with this β-hydroxy azide could lead to valuable synthetic intermediates. Additionally, a recently reported transformation of 2-azido-1-hydroxy compounds into nitriles with the loss of one carbon atom presents a new reactivity pattern worth investigating for this specific substrate. scite.ai

Stereocontrolled Transformations: Elucidating how the existing stereocenters (at C2 and C3) direct the outcome of subsequent reactions. This is particularly relevant for cycloadditions or when creating new chiral centers, where the inherent chirality of the starting material could be used to induce high levels of diastereoselectivity.

Table 3: Known and Potential Reactivity of the Azide Group

Reaction TypeDescriptionPotential Application/Exploration
ReductionConversion of the azide (-N₃) to a primary amine (-NH₂). wikipedia.orgSynthesis of Ethyl 3-amino-2-hydroxy-3-phenylpropanoate, a key chiral building block. sigmaaldrich.com
[3+2] Cycloaddition (Click Chemistry)Reaction with an alkyne to form a stable 1,2,3-triazole ring. masterorganicchemistry.comrsc.orgLinking the molecule to polymers, biomolecules, or surfaces. rsc.org
Staudinger Ligation/ReductionReaction with a phosphine (B1218219) to form an aza-ylide, which can be hydrolyzed to an amine or react with an electrophile. wikipedia.orgAn alternative, mild method for amine synthesis or for forming amide bonds under specific conditions.
Intramolecular Rearrangement/CyclizationPotential reaction involving the adjacent hydroxyl group to form new heterocyclic systems.Exploration of novel synthetic pathways to oxygen- and nitrogen-containing heterocycles.
One-Carbon DegradationOxidative transformation of a 2-azido-1-hydroxy moiety to a nitrile with one less carbon. scite.aiInvestigating if the molecule undergoes this novel transformation to yield new functional products.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 3-azido-2-hydroxy-3-phenylpropanoate?

  • Methodological Answer : The synthesis typically involves introducing the azide group via nucleophilic substitution or diazo transfer reactions. For example, the hydroxyl group in structurally similar esters (e.g., Ethyl 2-hydroxy-3-phenylpropanoate) can undergo substitution using sodium azide (NaN₃) under acidic conditions . Reaction optimization may require temperature control (e.g., 0–25°C) and inert atmospheres to avoid side reactions. Post-synthesis purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) is critical due to the compound’s sensitivity to decomposition.

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Look for characteristic signals: ester carbonyl (~170 ppm in 13C^{13}\text{C} NMR), hydroxyl proton (broad singlet at ~5 ppm in 1H^{1}\text{H} NMR), and azide protons (absence of signals due to quadrupolar relaxation; confirm via IR).
  • Infrared Spectroscopy (IR) : The azide group exhibits a strong absorption band at ~2100–2200 cm1^{-1}.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • Melting Point/Polarimetry : If crystalline, compare with literature values for structurally related esters (e.g., Ethyl 3-hydroxy-3-phenylpropanoate derivatives) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use explosion-proof fume hoods due to potential azide instability.
  • Storage : Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to minimize decomposition.
  • Waste Disposal : Neutralize azide-containing waste with sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄) to convert azides to nitrogen gas. Follow institutional guidelines for hazardous waste .

Advanced Research Questions

Q. What strategies can optimize the stereoselective synthesis of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or organocatalysts (e.g., proline derivatives) to control stereochemistry at the hydroxyl-bearing carbon.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) may enhance enantioselectivity.
  • Kinetic Resolution : Monitor reaction progress via chiral HPLC to isolate enantiomers. Compare with stereochemical outcomes in analogous compounds like triazolyl-2,2-dimethyl-3-phenylpropanoates .

Q. How does the azide group influence reactivity in click chemistry applications?

  • Methodological Answer :

  • Huisgen Cycloaddition : The azide undergoes copper(I)-catalyzed [3+2] cycloaddition with terminal alkynes to form stable 1,2,3-triazoles. Optimize conditions (e.g., CuSO₄·5H₂O/sodium ascorbate in t-BuOH:H₂O) for regioselectivity .
  • Bioorthogonal Labeling : Use the azide as a “clickable” handle for tagging biomolecules (e.g., proteins or nucleic acids). Validate reaction efficiency via fluorescence assays or MALDI-TOF MS.
  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to assess decomposition risks during reactions .

Q. How can researchers resolve contradictions in reported reaction yields for azide-containing esters?

  • Methodological Answer :

  • Parameter Screening : Systematically vary reaction parameters (temperature, solvent, catalyst loading) using design-of-experiments (DoE) software.
  • Side Reaction Analysis : Employ LC-MS or 19F^{19}\text{F} NMR (if fluorinated analogs are used) to detect byproducts like nitriles or amines from azide reduction.
  • Cross-Validation : Compare synthetic protocols with structurally similar compounds (e.g., Ethyl 3-(methylsulfonyl)propanoate) to identify reproducibility challenges .

Q. What computational methods predict the stability and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the azide group to assess explosion risks.
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility in aqueous/organic mixtures.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide drug discovery applications, as seen in triazolyl propanoate HDAC inhibitors .

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